molecular formula C12H8N2O4 B3053889 1,1'-Biphenyl, 3,5-dinitro- CAS No. 56813-80-0

1,1'-Biphenyl, 3,5-dinitro-

Cat. No. B3053889
CAS RN: 56813-80-0
M. Wt: 244.2 g/mol
InChI Key: CMZJLRGGVLHBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,1’-Biphenyl, 3,5-dinitro-” is an organic compound that is a derivative of biphenyl . Biphenyls are neutral molecules without a functional group, and they consist of two benzene rings linked at the [1,1’] position . The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .


Synthesis Analysis

The synthesis of biphenyl derivatives involves several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of “1,1’-Biphenyl, 3,5-dinitro-” consists of two connected phenyl rings . The molecular weight of the compound is 244.21 .


Chemical Reactions Analysis

Biphenyls undergo several chemical reactions, including electrophilic substitution reactions . The reactions of biphenyls are similar to benzene .

Scientific Research Applications

Organic Synthesis

The compound 1,1’,1’‘-(2’,4’-Dinitro-[1,1’-biphenyl]-2,4,6-triyl)tripiperidine, which is related to 3,5-Dinitro-1,1’-biphenyl, was synthesized by SEAr/SNAr reaction between 1-fluoro-2,4-dinitrobenzene and 1,3,5-tris(N-piperidinyl)benzene . This kind of compound is receiving growing attention in material chemistry fields .

Hair-Dyeing Sector

The product obtained from the synthesis mentioned above may be of interest as a precursor for the hair-dyeing sector. It is possible to reduce the two nitro groups to amino groups and obtain a biphenyldiamine derivative. Molecules that belong to this class of compounds are known for their ability to react with the keratin present in the hair .

Solar Energy Conversion

Compounds like 3,5-Dinitro-1,1’-biphenyl, which have highly conjugated architectures bearing both electron donor and acceptor moieties, are receiving growing attention in material chemistry fields such as solar energy conversion .

Optoelectronic Devices

These types of compounds are also used in optoelectronic devices .

Medicinal Chemistry

Biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry. A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) .

Liquid Crystals

Biphenyl derivatives are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities. They are used as building blocks for basic liquid crystals .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Manufactured naturally occurring chemicals, including the biphenyl nucleus, have shown noteworthy biological activities, such as the antipyretic properties of fenbufen and flurbiprofen and their role as non-steroidal anti-inflammatory drugs (NSAIDs) .

Safety And Hazards

Biphenyl compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Biphenyl compounds have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . Therefore, the future directions of “1,1’-Biphenyl, 3,5-dinitro-” could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

1,3-dinitro-5-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZJLRGGVLHBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205364
Record name 1,1'-Biphenyl, 3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dinitro-1,1'-biphenyl

CAS RN

56813-80-0
Record name 1,1'-Biphenyl, 3,5-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056813800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.